molecular formula C12H11NO3 B1620248 1-(2-ethoxyphenyl)-1H-pyrrole-2,5-dione CAS No. 36817-57-9

1-(2-ethoxyphenyl)-1H-pyrrole-2,5-dione

Cat. No. B1620248
CAS RN: 36817-57-9
M. Wt: 217.22 g/mol
InChI Key: RRXDDBJMCPRNNO-UHFFFAOYSA-N
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Description

1-(2-Ethoxyphenyl)-1H-pyrrole-2,5-dione, also known as 2-ethoxy-1-phenylpyrrole-2,5-dione or 2-ethoxy-1-phenyl-2,5-pyrroledione, is a heterocyclic compound with a five-membered ring structure containing a nitrogen atom, an oxygen atom, and two carbon atoms. It is a colorless solid that is soluble in organic solvents and has a melting point of 74-76°C. It is used in the synthesis of various pharmaceuticals and other compounds, as well as in scientific research applications.

Scientific Research Applications

Electron Transport Layer in Polymer Solar Cells

1-(2-ethoxyphenyl)-1H-pyrrole-2,5-dione and its derivatives, such as PDPPNBr, are used as electron transport layers (ETLs) in inverted polymer solar cells (PSCs). These materials enhance the power conversion efficiency of PSCs due to their high conductivity and electron mobility, as well as their ability to facilitate electron extraction and reduce exciton recombination at the active layer/cathode interface (Hu et al., 2015).

Corrosion Inhibition

Derivatives of 1H-pyrrole-2,5-dione, such as 1-phenyl-1H-pyrrole-2,5-dione (PPD) and 1-(4-methylphenyl)-1H-pyrrole-2,5-dione (MPPD), have been shown to be effective corrosion inhibitors for carbon steel in hydrochloric acid medium. They exhibit increased inhibition efficiency with concentration and are characterized by a chemisorption process on the steel surface (Zarrouk et al., 2015).

Glycolic Acid Oxidase Inhibition

A series of 4-substituted 3-hydroxy-1H-pyrrole-2,5-dione derivatives has been prepared as inhibitors of glycolic acid oxidase (GAO). These compounds, especially those with large lipophilic 4-substituents, have been found to be potent, competitive inhibitors of porcine liver GAO (Rooney et al., 1983).

Photoluminescent Materials

Pyrrolo[3,4-c]pyrrole-1,4-dione derivatives, like DPP, are used in the synthesis of photoluminescent conjugated polymers. These polymers show strong photoluminescence and are suitable for electronic applications due to their good solubility and processability into thin films (Beyerlein & Tieke, 2000).

Organic Solar Cells

1H-pyrrole-2,5-dione derivatives have been utilized in organic solar cells. For instance, an H-shaped small molecular non-fullerene electron acceptor based on diketopyrrolopyrrole has shown high optical absorption, good solubility, thermal stability, and promising optoelectronic properties, leading to an encouraging efficiency in polymer solar cells (Gupta et al., 2017).

properties

IUPAC Name

1-(2-ethoxyphenyl)pyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c1-2-16-10-6-4-3-5-9(10)13-11(14)7-8-12(13)15/h3-8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRXDDBJMCPRNNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N2C(=O)C=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90958026
Record name 1-(2-Ethoxyphenyl)-1H-pyrrole-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90958026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-ethoxyphenyl)-1H-pyrrole-2,5-dione

CAS RN

36817-57-9
Record name 1-(2-Ethoxyphenyl)-1H-pyrrole-2,5-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36817-57-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC176366
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=176366
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(2-Ethoxyphenyl)-1H-pyrrole-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90958026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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